

Comparative Molecular Docking of Bromoquinazoline Derivatives: A Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: *8-Bromo-2-phenylquinazoline*

Cat. No.: *B15063263*

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A detailed analysis of bromoquinazoline derivatives reveals their potential as inhibitors of key cancer-related protein targets. This guide provides a comparative overview of their molecular docking performance, supported by experimental data and detailed methodologies, to aid researchers in the development of novel therapeutics.

Quinazoline and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The introduction of a bromine atom at various positions on the quinazoline ring has been a strategic approach to modulate the physicochemical properties and biological activity of these compounds. This guide focuses on the comparative molecular docking studies of bromoquinazoline derivatives, with a particular emphasis on 8-bromoquinazolines where data is available, against prominent cancer targets such as Epidermal Growth Factor Receptor (EGFR), Estrogen Receptor α (ER α), and Aurora A Kinase.

Quantitative Data Summary

The following tables summarize the molecular docking and in vitro biological activity data for various bromoquinazoline derivatives from several key studies. These tables are designed to provide a clear and concise comparison of the compounds' performance against their respective biological targets.

Table 1: Molecular Docking Performance of Bromoquinazoline Derivatives

Compound ID	Target Protein	PDB ID	Docking Score (kcal/mol)	Reference Compound	Docking Score (kcal/mol)
Series 1: 6,8-Dibromo-2-(4-chlorophenyl)-4-oxo-4H-quinazoline Derivatives					
IVh	ER α	N/A	-25.3	Benzoxathin Ligand	N/A
IVf	ER α	N/A	-16.83	Benzoxathin Ligand	N/A
IVc	ER α	N/A	-14.57	Benzoxathin Ligand	N/A
IVb	ER α	N/A	-14.23	Benzoxathin Ligand	N/A
Series 2: 6-Bromo-2-mercaptop-3-phenylquinazolin-4(3H)-one Derivatives					
8a	EGFR	1M17	-6.7	Erlotinib	N/A
8c	EGFR	1M17	-5.3	Erlotinib	N/A

N/A: Not available in the cited literature.

Table 2: In Vitro Biological Activity of Bromoquinazoline Derivatives

Compound ID	Cell Line	Assay Type	IC50 (μM)	Reference Compound	IC50 (μM)
Series 1: 6,8-Dibromo-2-(4-chlorophenyl)-4-oxo-4H-quinazoline Derivatives					
IVh	MCF-7	Resazurin	8.52 (μg/mL)	Doxorubicin	>50 (μg/mL)
Series 2: 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives					
8a	MCF-7	MTT	15.85 ± 3.32	Erlotinib	>100
8a	SW480	MTT	17.85 ± 0.92	Erlotinib	>100
Series 3: 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid Derivatives					
6e	NCI-60 Panel	N/A	168.78	N/A	N/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the molecular docking studies and cytotoxicity assays cited in this guide.

Molecular Docking Protocol for 6-Bromo quinazoline Derivatives against EGFR[1]

- Protein Preparation: The crystal structure of the EGFR target was downloaded from the RCSB Protein Data Bank (PDB ID: 1M17).
- Ligand Preparation: The 3D structures of the 6-bromo quinazoline derivatives were generated and optimized.
- Docking Software: The specific docking software used was not mentioned in the provided abstract. However, standard molecular docking software such as AutoDock, Glide, or GOLD are commonly used for such studies.
- Binding Site Definition: The active site for docking was defined based on the co-crystallized ligand in the PDB structure.
- Docking and Scoring: The prepared ligands were docked into the active site of EGFR, and the binding energies were calculated to predict the binding affinity.

Molecular Docking Protocol for 6,8-Dibromoquinazoline Derivatives against ER α [2]

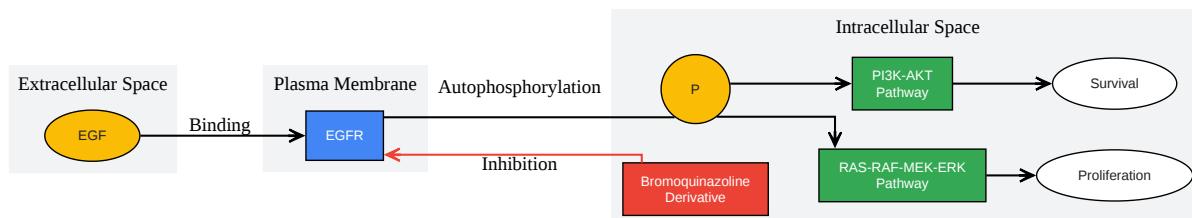
- Target and Ligand Selection: The study focused on the estrogen receptor α (ER α) subtype as the target for the synthesized 6,8-dibromo-2-(4-chlorophenyl)-4-oxo-4H-quinazoline derivatives.
- Docking Simulation: Molecular docking studies were performed to explore the binding ability of the compounds within the active site of ER α .
- Scoring: The docking process yielded a "fitting score energy" (in kcal/mol) to quantify the binding affinity. Compound IVh exhibited the best docking score of -25.3 kcal/mol.[1]

Cytotoxicity Assay Protocol (MTT Assay)[1]

- Cell Lines: The antiproliferative activity of the synthesized compounds was evaluated against human breast cancer (MCF-7) and colorectal carcinoma (SW480) cell lines. A normal cell line (MRC-5) was used to assess selectivity.
- Method: The standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to determine cell viability.
- Procedure: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution was added, followed by a solubilizing agent. The absorbance was then measured using a microplate reader to determine the percentage of viable cells.
- Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) were calculated from the dose-response curves.

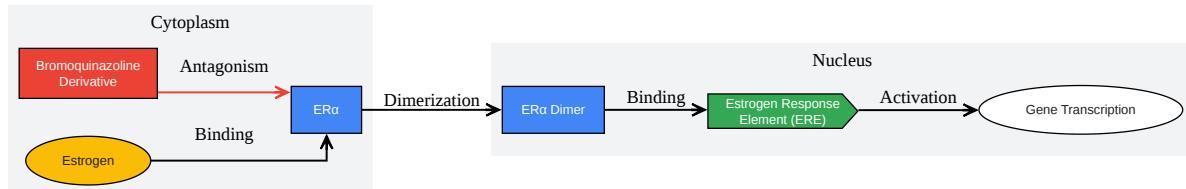
Signaling Pathways and Experimental Workflows

To provide a better understanding of the biological context and the experimental process, the following diagrams illustrate the relevant signaling pathways and a general workflow for molecular docking.



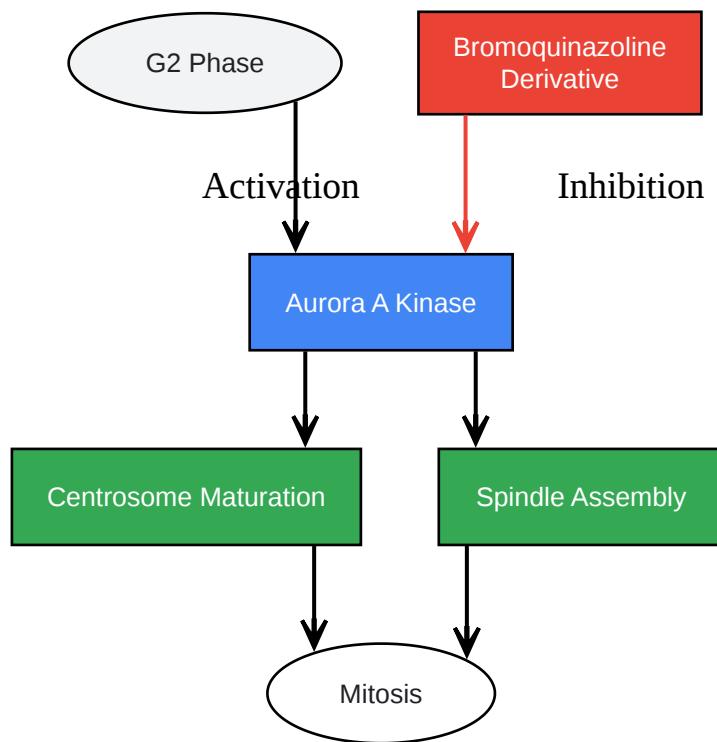
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EGFR Signaling Pathway Inhibition



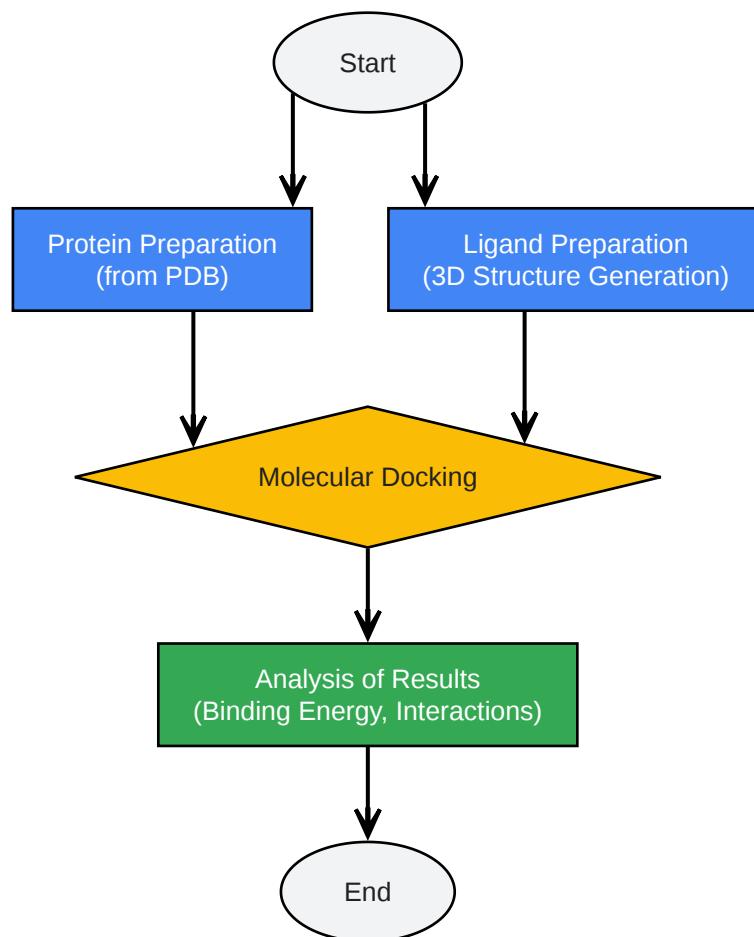
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Estrogen Receptor α Signaling Pathway



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Aurora A Kinase Signaling in Mitosis



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General Molecular Docking Workflow

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References

- 1. researchgate.net [researchgate.net]
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